2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O2. This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyridines have been shown to interact with various enzymes and receptors .
Mode of Action
Reactions at the 3-position of pyrazolo[1,5-a]pyridine are governed by the electron-donating effect and the weak basicity of bridge-head nitrogen . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds such as pyridine-2-carboxylic acid are involved in the enzymatic oxidation of 3-hydroxyanthranilic acid . This suggests that 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid might influence similar pathways.
Pharmacokinetics
Its molecular weight of 20422 g/mol suggests that it might have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Related compounds have been shown to possess a wide range of neuroprotective, immunological, and anti-proliferative effects , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylpyrazole with pyridine-3-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (Ibudilast): Known for its anti-inflammatory properties and used in the treatment of asthma and other conditions.
Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness: 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15)8-5-3-4-6-13(8)12-10/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPPVGWWBCWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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